![molecular formula C11H12O5 B041773 5-ヒドロキシ-7-メトキシ-2,2-ジメチル-4H-ベンゾ[d][1,3]ジオキシン-4-オン CAS No. 532394-23-3](/img/structure/B41773.png)

5-ヒドロキシ-7-メトキシ-2,2-ジメチル-4H-ベンゾ[d][1,3]ジオキシン-4-オン

概要

科学的研究の応用

カルボトロリンは、以下を含むいくつかの科学研究における応用がある。

化学: カルボトロリンは、γ-カルボリン誘導体とその化学的性質の研究におけるモデル化合物として使用される。

生物学: カルボトロリンは、様々な生物系に対するその影響を調べるための生物学的研究で使用される。

医学: カルボトロリンは、ドーパミンD2および皮質5-HT2受容体に対する親和性のため、精神障害の治療における潜在的な治療的用途がある。

作用機序

カルボトロリンは、ドーパミンD2受容体および皮質5-HT2受容体におけるアンタゴニストとして作用することでその効果を発揮する。これらの受容体を阻害することで、カルボトロリンは、ドーパミン系およびセロトニン系の活性を調節し、抗精神病作用をもたらす。 カルボトロリンの作用機序に関与する分子標的および経路には、ドーパミンおよびセロトニンシグナル伝達経路の阻害が含まれる .

類似の化合物との比較

カルボトロリンは、ドーパミンD2受容体および皮質5-HT2受容体の両方に対する高い親和性のために、他の類似の化合物と比較してユニークである。類似の化合物には以下のものがある。

タンドスピロン: 不安解消作用を有する5-HT1A受容体アゴニスト。

エンシプラジン: 不安解消作用を有する5-HT1A受容体アゴニスト。

ゲピロン: 不安解消作用を有する5-HT1A受容体アゴニスト。

ブスピロン: 不安解消作用を有する5-HT1A受容体アゴニスト。

カルボトロリンのドーパミンD2および皮質5-HT2受容体アンタゴニストとしてのユニークなプロファイルは、これらの類似の化合物とは異なるものとなっている .

準備方法

合成経路と反応条件

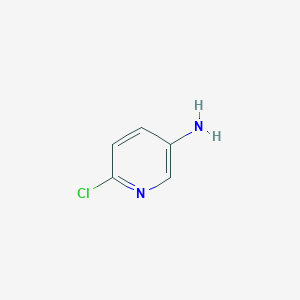

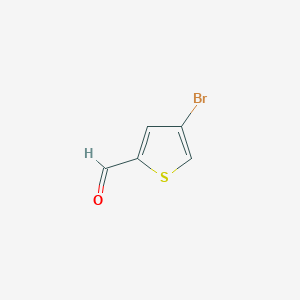

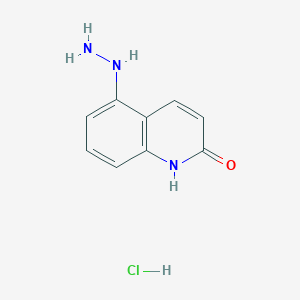

カルボトロリンは、γ-カルボリンコア構造の形成を含む一連の化学反応によって合成することができる。合成経路は、一般的に以下のステップを含む。

γ-カルボリンコアの形成: このステップでは、適切な前駆体を環化してγ-カルボリン構造を形成する。

フッ素原子の導入: フッ素原子は、フッ素化反応によってγ-カルボリンコアの8位に導入される。

ピリジニルエチル基の付加: ピリジニルエチル基は、置換反応によってγ-カルボリンコアに付加される。

工業的生産方法

カルボトロリンの工業的生産は、合成経路をスケールアップして大量に化合物を生産することを含む。 これは、一般的に反応条件を最適化して、最終生成物の高収率と高純度を確保することを含む .

化学反応の分析

反応の種類

カルボトロリンは、以下を含むいくつかの種類の化学反応を受ける。

酸化: カルボトロリンは、酸化されて様々な酸化生成物を形成することができる。

還元: カルボトロリンは、還元されて還元誘導体を形成することができる。

置換: カルボトロリンは、置換反応を受けて、異なる官能基を導入することができる。

一般的な試薬と条件

これらの反応で使用される一般的な試薬と条件は以下の通り。

酸化剤: 過マンガン酸カリウムまたは過酸化水素などの。

還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの。

置換試薬: ハロゲン化アルキルまたは酸塩化物などの。

主要な生成物

類似化合物との比較

Carvotroline is unique compared to other similar compounds due to its high affinity for both the dopamine D2 receptor and the cortical 5-HT2 receptor. Similar compounds include:

Tandospirone: A 5-HT1A receptor agonist with anxiolytic properties.

Enciprazine: A 5-HT1A receptor agonist with anxiolytic properties.

Gepirone: A 5-HT1A receptor agonist with anxiolytic properties.

Buspirone: A 5-HT1A receptor agonist with anxiolytic properties.

Carvotroline’s unique profile as a dual dopamine D2 and cortical 5-HT2 receptor antagonist sets it apart from these similar compounds .

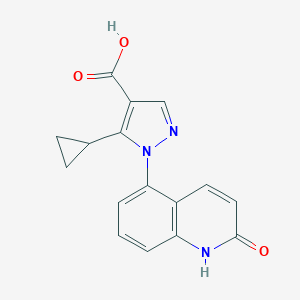

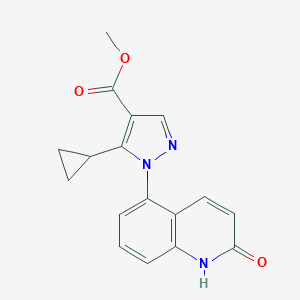

特性

IUPAC Name |

5-hydroxy-7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-11(2)15-8-5-6(14-3)4-7(12)9(8)10(13)16-11/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVAUGFNBVXHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC(=CC(=C2C(=O)O1)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

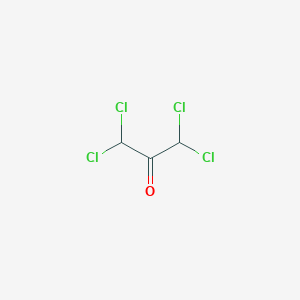

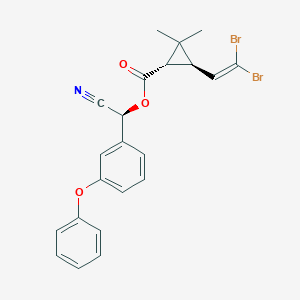

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。